Aminopterin vs. Methotrexate: Superior DHFR Binding Affinity (Ki)
In a direct, head-to-head comparison of binding affinity for human recombinant dihydrofolate reductase (DHFR), aminopterin (AMT) exhibits a lower inhibition constant (Ki) than methotrexate (MTX), indicating tighter enzyme binding [1].
| Evidence Dimension | Inhibition constant (Ki) against human recombinant DHFR |
|---|---|
| Target Compound Data | 3.7 pM |
| Comparator Or Baseline | Methotrexate: 4.8 pM |
| Quantified Difference | Aminopterin Ki is ~23% lower than methotrexate |
| Conditions | Spectrophotometric assay measuring kinetics of dihydrofolate reduction by human recombinant DHFR in the presence of NADPH [1]. |
Why This Matters
For researchers focused on the intrinsic biochemistry of DHFR inhibition, aminopterin serves as a more potent baseline comparator, offering a distinct molecular interaction profile compared to the more clinically prevalent methotrexate.
- [1] Wright, J. E., et al. (2003). Further studies on the interaction of nonpolyglutamatable aminopterin analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity. *Biochemical Pharmacology*, 65(9), 1427-1433. View Source
